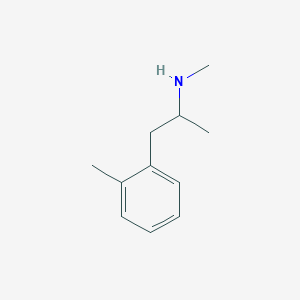

n-Methyl-1-(o-tolyl)propan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

N-methyl-1-(2-methylphenyl)propan-2-amine |

InChI |

InChI=1S/C11H17N/c1-9-6-4-5-7-11(9)8-10(2)12-3/h4-7,10,12H,8H2,1-3H3 |

InChI Key |

IXEBWNOSEOYATJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC(C)NC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Methyl 1 O Tolyl Propan 2 Amine

Direct Synthesis Pathways

Direct synthesis pathways offer efficient routes to n-Methyl-1-(o-tolyl)propan-2-amine, often involving the formation of the crucial carbon-nitrogen bond in a key step. These methods are valued for their atom economy and straightforward nature.

Reductive Amination Approaches to this compound

Reductive amination stands as a cornerstone for the synthesis of amines, including this compound. youtube.comresearchgate.net This powerful transformation involves the reaction of a carbonyl compound, in this case, o-tolylacetone, with methylamine (B109427) to form an intermediate imine or enamine, which is then reduced in situ to the target secondary amine. youtube.comrsc.org The reaction is typically carried out in a one-pot fashion, offering operational simplicity. organic-chemistry.org

A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives, such as sodium cyanoborohydride and sodium triacetoxyborohydride, being common choices. youtube.comyoutube.com The selection of the reducing agent is critical; for instance, sodium cyanoborohydride is often favored due to its mild nature and its ability to selectively reduce the iminium ion in the presence of the starting ketone. youtube.comyoutube.com The reaction conditions, including the solvent and the presence of an acid catalyst, can be optimized to achieve high yields. organic-chemistry.orgyoutube.com For example, using α-picoline-borane as the reducing agent in the presence of acetic acid has proven effective in various solvents, including methanol (B129727) and water, and even under neat conditions. organic-chemistry.org

| Starting Material | Reagents | Product | Key Features |

| o-Tolylacetone | Methylamine, Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) | This compound | One-pot synthesis, versatile reducing agents. youtube.comyoutube.com |

| o-Tolylacetone | Methylamine, α-picoline-borane, Acetic Acid | This compound | Can be performed in various solvents or neat. organic-chemistry.org |

Alkylation Reactions in the Formation of this compound

The formation of this compound can also be accomplished through the N-alkylation of the primary amine, 1-(o-tolyl)propan-2-amine. rsc.orgwikipedia.org This method involves the reaction of the primary amine with a methylating agent, such as a methyl halide (e.g., methyl iodide) or dimethyl sulfate (B86663). masterorganicchemistry.com However, a significant challenge in this approach is the potential for over-alkylation, leading to the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com

To achieve selective mono-N-methylation, specific strategies can be employed. One approach involves using a competitive deprotonation/protonation strategy where the reactant primary amine is selectively deprotonated to react with the alkyl halide, while the product secondary amine remains protonated and less reactive. rsc.org Another method utilizes specific catalysts, such as cesium hydroxide, which has been shown to promote selective N-monoalkylation of primary amines. organic-chemistry.org The choice of solvent and base is also crucial in controlling the selectivity of the alkylation reaction. researchgate.netyakhak.org

| Starting Material | Reagents | Product | Key Features |

| 1-(o-tolyl)propan-2-amine | Methyl Halide (e.g., CH₃I), Base | This compound | Risk of over-alkylation. wikipedia.orgmasterorganicchemistry.com |

| 1-(o-tolyl)propan-2-amine·HBr | Methyl Bromide, Base | This compound | Competitive deprotonation/protonation for selectivity. rsc.org |

| 1-(o-tolyl)propan-2-amine | Alkyl Halide, Al₂O₃–OK | This compound | Heterogeneous catalyst, room temperature reaction. researchgate.net |

Hydrogenation Strategies for Installing the Propan-2-amine Moiety

Hydrogenation presents another viable strategy for constructing the propan-2-amine portion of the target molecule. bme.hu This can be achieved through the catalytic hydrogenation of a suitable precursor containing a nitrogen-oxygen or carbon-nitrogen multiple bond. rsc.orgrsc.org For instance, the hydrogenation of o-tolylpropanone oxime over a heterogeneous catalyst like palladium on carbon (Pd/C) or a platinum-based catalyst can yield the corresponding primary amine, 1-(o-tolyl)propan-2-amine, which can then be methylated in a subsequent step. mdpi.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical to ensure high selectivity and yield, minimizing the formation of byproducts. bme.hugoogle.com

Alternatively, the direct hydrogenation of nitriles offers a pathway to primary amines. bme.hursc.org While this method is widely used, controlling selectivity to prevent the formation of secondary and tertiary amines can be challenging. bme.hu Recent advancements have focused on developing highly selective catalysts, such as iron pincer complexes and bimetallic nanoparticles, that can efficiently convert nitriles to primary amines under milder conditions. rsc.orgrsc.org

| Precursor | Reagents | Intermediate/Product | Key Features |

| o-Tolylpropanone Oxime | H₂, Catalyst (e.g., Pd/C, Pt/C) | 1-(o-tolyl)propan-2-amine | Subsequent N-methylation required. mdpi.com |

| o-Tolylacetonitrile | H₂, Catalyst | 1-(o-tolyl)propan-2-amine | Selectivity can be an issue. bme.hu |

| Aromatic Nitriles | H₂, Pd-Pt random alloy nanoparticles | Secondary Amines | High yield under ambient conditions. rsc.org |

Multi-step Convergent Syntheses of the this compound Scaffold

Convergent synthesis offers a modular and flexible approach to complex molecules like this compound. acs.orgresearchgate.net This strategy involves the independent synthesis of key fragments of the molecule, which are then joined together in a later step. For instance, a substituted N-phenylmaleimide can be synthesized in two steps from maleic anhydride (B1165640) and a substituted aniline, followed by a Diels-Alder reaction. researchgate.net

In the context of this compound, a convergent approach might involve the synthesis of an o-tolyl-containing electrophile and a protected aminopropane nucleophile. For example, a photoassisted Ni-catalyzed reductive cross-coupling between a tosyl-protected alkyl aziridine (B145994) and an o-tolyl iodide could be a potential route. acs.org This method allows for the modular installation of the o-tolyl group onto a pre-functionalized aminopropane backbone. acs.org Such multi-step sequences provide greater control over the final structure and allow for the introduction of diversity at various points in the synthesis. researchgate.net

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

Due to the presence of a chiral center at the 2-position of the propane (B168953) chain, this compound exists as a pair of enantiomers. The biological and pharmacological properties of these enantiomers can differ significantly, necessitating methods for their separation or stereoselective synthesis.

Enzymatic Resolution Techniques for Chiral Amines

Enzymatic resolution is a powerful and widely used technique for the separation of racemic amines. nih.govresearchgate.net This method takes advantage of the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. google.commdpi.com The resulting product and the unreacted starting material, now enriched in one enantiomer, can then be separated. rsc.org

For the resolution of racemic this compound, a lipase (B570770) could be used to catalyze the acylation of one enantiomer with an acyl donor, such as an alkyl ester. google.com The choice of enzyme, solvent, and acylating agent is crucial for achieving high enantioselectivity and conversion. nih.govmdpi.com For example, lipases from Pseudomonas fluorescens and Thermomyces lanuginosus have shown high effectiveness in the kinetic resolution of related aryloxy-propan-2-yl acetates. mdpi.com Dynamic kinetic resolution (DKR) is an advanced strategy that combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. rsc.orgresearchgate.net

| Technique | Enzyme | Principle | Outcome |

| Kinetic Resolution | Lipase | Selective acylation of one enantiomer of the racemic amine. google.com | Separation of the acylated enantiomer from the unreacted enantiomer. rsc.org |

| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst | Combines kinetic resolution with in situ racemization of the undesired enantiomer. rsc.orgresearchgate.net | Theoretical 100% yield of the desired enantiomer. |

| Continuous Flow Bioreactor | Immobilized Enzyme (e.g., Subtilisin) | Continuous enzymatic resolution in an organic solvent. nih.govresearchgate.net | Production of enantiomerically pure amines with high optical purity. nih.gov |

Diastereomeric Salt Formation and Fractional Crystallization

A classical and reliable method for resolving racemic amines like this compound is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, often referred to as a chiral resolving agent. libretexts.org The resulting acid-base reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. libretexts.orglibretexts.org

The choice of resolving agent is critical and often determined empirically. Commonly used chiral acids for resolving racemic bases include (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. libretexts.orglibretexts.org The separation's success hinges on the differential solubility of the two diastereomeric salts in a given solvent system. rsc.orgrsc.org One diastereomer will preferentially crystallize, allowing for its separation by filtration, while the other remains in the mother liquor. rsc.org After separation, the desired enantiomer of the amine is recovered by treating the purified diastereomeric salt with a base to neutralize the chiral acid. libretexts.orglibretexts.org

For example, reacting a racemic mixture of an amine with (+)-tartaric acid will yield a mixture of (R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate salts. libretexts.org These salts possess distinct solubilities, enabling their separation. rsc.org The efficiency of this resolution is often high, with enantiomeric excesses routinely exceeding 85-95% after one or more crystallization steps. rsc.org

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

| (+)-Tartaric Acid | Dicarboxylic Acid |

| (-)-Malic Acid | Dicarboxylic Acid |

| (+)-Camphor-10-sulfonic acid | Sulfonic Acid |

| (-)-Mandelic Acid | α-Hydroxy Carboxylic Acid |

Asymmetric Catalytic Hydrogenation Methods for Related Chiral Amines

Asymmetric catalytic hydrogenation represents a modern, highly efficient, and atom-economical approach to synthesizing chiral amines. nih.govacs.org This method is particularly effective for producing α-chiral amines through the reduction of prochiral imines. nih.govacs.org While direct application to this compound would involve the hydrogenation of the corresponding N-methyl imine, the principles are well-established for a wide range of related substrates. nih.gov

The process utilizes a transition metal catalyst, typically based on rhodium, ruthenium, or iridium, combined with a chiral ligand. nih.govacs.orgthieme-connect.de The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the imine substrate, leading to the preferential formation of one enantiomer of the amine product. youtube.com The oxygen atom of a nearby amide group can act as a directing center for the metal catalyst, enhancing enantioselectivity. youtube.com

Significant advancements have been made in developing catalysts that are highly active and selective for the asymmetric hydrogenation of N-aryl imines. nih.govacs.org For instance, iridium-(Cp*) complexes with diamine ligands, in conjunction with a chiral phosphoric acid, have demonstrated high efficacy. nih.govacs.org Similarly, rhodium catalysts bearing chiral bisaminophosphine ligands have proven to be highly effective. acs.orgthieme-connect.de These methods often achieve excellent enantioselectivities, frequently exceeding 95% enantiomeric excess (ee). nih.govthieme-connect.de

Table 2: Examples of Catalytic Systems for Asymmetric Hydrogenation of Imines

| Metal Catalyst | Chiral Ligand Type | Substrate Type | Typical Enantiomeric Excess (ee) |

| Rhodium | Chiral Phosphine Ligands (e.g., DIPAMP) | Enamines / Imines | >95% |

| Ruthenium | Chiral Phosphine Ligands (e.g., BINAP) | Enamines / Imines | High |

| Iridium | Diamine Ligands + Chiral Acid | N-Aryl Imines | Up to 98% |

Kinetic Resolution Methodologies for this compound

Kinetic resolution is an alternative strategy for obtaining enantiomerically enriched amines. This method relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. rsc.orgethz.ch One enantiomer reacts faster, allowing for its separation from the slower-reacting enantiomer. acs.org A significant advantage of kinetic resolution is its potential to reliably produce materials with high enantiopurity. acs.org

For secondary amines, enzymatic acylation is a common kinetic resolution technique. rsc.org Lipases, such as Candida antarctica lipase B (CALB), are frequently employed to selectively acylate one enantiomer of the amine, leaving the other enantiomer unreacted. acs.org The challenge with amines is their high nucleophilicity, which can lead to a significant uncatalyzed background reaction, thereby reducing the resolution's selectivity. ethz.ch

To overcome the 50% yield limitation of standard kinetic resolution, dynamic kinetic resolution (DKR) can be employed. rsc.org DKR combines the enzymatic resolution step with an in situ racemization of the less reactive enantiomer. rsc.org This racemization is achieved using a chemocatalyst, allowing, in principle, for a theoretical yield of 100% of the desired acylated enantiomer. rsc.org For benzylic amines, palladium catalysts supported on materials like BaSO₄ or CaCO₃ have been shown to be effective racemization agents that are compatible with enzymatic reactions. rsc.org More recent developments include chemoenzymatic DKR using copper-based photocatalysis to promote racemization. acs.org

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound relies on the availability of key precursors, or synthons, containing the o-tolyl moiety. youtube.com A primary synthon for this structure is 1-(o-tolyl)propan-2-one, also known as o-tolylacetone. The synthesis of this ketone can be approached in several ways. One common method involves the alkylation of o-tolylacetic acid. orgsyn.org Another route could involve the reaction of an o-tolyl Grignard reagent with a suitable electrophile.

The o-tolyl group itself can be functionalized through various aromatic substitution reactions. For instance, chloracetylation of o-cresol (B1677501) (2-methylphenol) has been studied, which can lead to a mixture of O-acylated and C-acylated products depending on the reaction conditions and catalyst used. nveo.org The synthesis of o-tolyloxyacetic acid, an important intermediate for other chemical products, is achieved through the condensation of o-cresol with chloroacetic acid under basic conditions. google.com These synthons, once prepared, serve as the foundational building blocks for constructing the final target molecule.

The secondary amine group in this compound is a reactive functional handle that can undergo a variety of chemical transformations. nih.govbath.ac.uk These derivatization reactions are useful for analytical purposes, such as improving chromatographic separation or enabling detection, and for synthesizing new analogues. researchgate.netthermofisher.comsigmaaldrich.com

Common derivatization reactions for secondary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. A classic example is the Schotten-Baumann reaction, which is often performed under basic conditions. rsc.org

Sulfonylation: Reaction with sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride (NSCl), to form stable sulfonamides. nih.gov This is a common pre-column derivatization technique for HPLC analysis. nih.gov

Alkylation: Introduction of another alkyl group onto the nitrogen atom to form a tertiary amine. This can be achieved using alkyl halides, often promoted by a base like cesium carbonate. researchgate.net Another method involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol serves as the alkylating agent in the presence of an iridium catalyst. nih.govbath.ac.uk

Reaction with Chloroformates: Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) react with secondary amines to form carbamates, which are highly fluorescent and useful for analytical detection. thermofisher.com

Table 3: Common Derivatizing Reagents for Secondary Amines

| Reagent Class | Reagent Example | Product Functional Group |

| Acyl Halide | Acetyl Chloride | Amide |

| Sulfonyl Chloride | 2-Naphthalenesulfonyl Chloride | Sulfonamide |

| Chloroformate | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Carbamate |

| Alkyl Halide | Methyl Iodide | Tertiary Amine |

Retrosynthetic Analysis and Optimization of Synthetic Routes for this compound

Retrosynthetic analysis is a powerful strategy for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. youtube.com For this compound, the most logical retrosynthetic disconnections involve the bonds to the chiral center and the nitrogen atom.

A primary disconnection is the C-N bond of the amine, which points to a reductive amination pathway. This disconnection leads to two key precursors: 1-(o-tolyl)propan-2-one (o-tolylacetone) and methylamine. This is a robust and widely used method for synthesizing amphetamine-type structures. uwaterloo.ca

Retrosynthetic Pathway:

Target Molecule: this compound

Disconnection (C-N bond): This suggests a reductive amination.

Precursors: 1-(o-tolyl)propan-2-one and Methylamine.

Disconnection (Ketone C-C bond): The ketone can be disconnected adjacent to the carbonyl group. This leads back to o-tolylacetic acid and a methylating agent (e.g., methyllithium) or via an alternative route using o-tolylacetonitrile.

Starting Materials: o-Tolylacetic acid or o-Toluoyl chloride, which are derived from o-xylene (B151617) or o-toluidine. google.comnveo.org

Optimization of Synthetic Routes:

The forward synthesis based on this analysis involves the preparation of o-tolylacetone followed by reductive amination with methylamine. Optimization of this route would focus on several factors:

Yield and Purity: Maximizing the yield of the o-tolylacetone synthesis and ensuring its purity before the reductive amination step.

Reductive Amination Conditions: Selecting the optimal reducing agent (e.g., NaBH₃CN, H₂/Pd-C, NaBH(OAc)₃) to favor the formation of the secondary amine over side products.

Enantioselectivity: If a specific enantiomer is desired, the synthesis must incorporate a chiral element. This could be achieved via the resolution methods described in section 2.2.2 or 2.2.4, or by employing an asymmetric synthesis, such as the asymmetric hydrogenation of an intermediate enamine (see section 2.2.3). youtube.com

Process Efficiency: For larger scale synthesis, optimizing reaction times, temperatures, and purification methods (e.g., crystallization vs. chromatography) is crucial. researchgate.net Recent advances in photoredox catalysis in conjunction with nickel catalysis provide modern, mild alternatives for forming C-C bonds in related β-phenethylamine structures, suggesting future avenues for optimization. acs.org

Disconnection Strategies

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. scitepress.org For this compound, several disconnection strategies can be envisioned.

A primary disconnection approach involves breaking the C-N bond of the amine. This is a common strategy for amine synthesis and leads to two synthons: a nucleophilic amine synthon (methylamine) and an electrophilic propan-2-yl synthon bearing an o-tolyl group. The synthetic equivalent for the electrophilic synthon would be a ketone, 1-(o-tolyl)propan-2-one. This leads to a synthesis route involving the reductive amination of the ketone with methylamine. scribd.comrsc.org

Another disconnection can be made at the C1-C2 bond of the propane chain. This would yield an o-tolyl-methyl synthon and a 2-(methylamino)ethyl synthon. However, this approach is generally less common for this type of structure.

A further disconnection can be considered at the bond between the aromatic ring and the propane chain. This would generate a tolyl anion or equivalent and a 2-(methylamino)propyl cation or equivalent. This strategy is also less frequently employed due to the potential for side reactions and the availability of more direct methods.

The most logical and widely applicable disconnection strategy is the C-N bond disconnection, which leads to the key intermediate, 1-(o-tolyl)propan-2-one.

Table 1: Disconnection Strategies for this compound

| Disconnection Bond | Synthon 1 | Synthon 2 | Corresponding Synthetic Route |

| C-N (Amine) | n-Methylamine | 1-(o-tolyl)propan-2-yl cation | Reductive Amination |

| C1-C2 (Propane Chain) | o-Tolylmethyl anion | 2-(Methylamino)ethyl cation | Alkylation |

| Aryl-C1 | Tolyl anion | 2-(Methylamino)propyl cation | Arylation |

Functional Group Interconversions and Transpositions

Functional group interconversion (FGI) is a crucial aspect of organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk In the context of synthesizing this compound, several FGIs are pertinent, primarily revolving around the formation of the key intermediate, 1-(o-tolyl)propan-2-one, and its subsequent conversion to the target amine.

Synthesis of 1-(o-tolyl)propan-2-one:

The precursor ketone, 1-(o-tolyl)propan-2-one, can be synthesized through various methods. One common approach is the arylation of acetone (B3395972) or its equivalents with an o-tolyl source. For instance, o-tolyl bromide can be reacted with an enolate of acetone. Alternatively, a Friedel-Crafts acylation of toluene (B28343) with chloroacetone (B47974) could be explored, though this may lead to isomeric mixtures. A more controlled synthesis involves the use of o-tolylacetic acid derivatives, which can be converted to the corresponding methyl ketone. A method for synthesizing 1-aryl-2-propanones from aromatic amines via a diazo-reaction and an improved Meerwein arylation has also been reported. researchgate.net

Conversion of 1-(o-tolyl)propan-2-one to this compound:

The primary FGI to obtain the target amine from the ketone is reductive amination. rsc.orgresearchgate.net This one-pot reaction typically involves the formation of an intermediate imine or enamine from the ketone and methylamine, which is then reduced in situ to the desired secondary amine. mdpi.com

Table 2: Key Functional Group Interconversions

| Starting Material | Reagents/Reaction Type | Intermediate/Product | Reference |

| 1-(o-tolyl)propan-2-one, Methylamine | Reductive Amination (e.g., NaBH3CN, H2/Catalyst) | This compound | youtube.com |

| o-Tolylacetic acid | Methylating agent (e.g., MeLi), then oxidation | 1-(o-tolyl)propan-2-one | |

| o-Tolyl bromide, Acetone enolate | Nucleophilic substitution | 1-(o-tolyl)propan-2-one | |

| 1-(o-tolyl)propan-2-ol | Oxidation (e.g., PCC, Swern) | 1-(o-tolyl)propan-2-one | imperial.ac.uk |

| 1-(o-tolyl)propan-2-one, N-methylformamide | Leuckart-Wallach Reaction | This compound | wikipedia.orgresearchgate.netresearchgate.net |

The Leuckart-Wallach reaction provides a classic method for the reductive amination of ketones. wikipedia.orgresearchgate.net In this reaction, heating the ketone with N-methylformamide serves as both the nitrogen source and the reducing agent, directly yielding the formylated amine, which is then hydrolyzed to the secondary amine. researchgate.netyoutube.com

Another approach involves the conversion of the ketone to an oxime using hydroxylamine, followed by reduction to the primary amine. Subsequent N-methylation would then yield the target secondary amine. However, direct reductive amination is generally more efficient.

Functional group transpositions are less common in the direct synthesis of this molecule but could be relevant in the synthesis of more complex analogues. For instance, if a related alcohol, 1-(o-tolyl)propan-2-ol, were available, it could be oxidized to the ketone, which is then converted to the amine as described.

Advanced Analytical Characterization and Quantification of N Methyl 1 O Tolyl Propan 2 Amine

Chromatographic Separation Techniques

Chromatographic methods are essential for separating n-Methyl-1-(o-tolyl)propan-2-amine from complex mixtures prior to its detection and quantification. The choice of technique depends on the sample matrix and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is first vaporized and separated from other components based on its boiling point and affinity for the GC column's stationary phase. Following separation, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern is highly characteristic and serves as a molecular fingerprint for identification.

For analysis, the amine is often extracted from an aqueous matrix into an organic solvent following basification. The organic extract is then injected into the GC-MS system. A typical GC method would utilize a non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane.

The mass spectrum of this compound is predicted to show a molecular ion peak (M+) and several characteristic fragment ions. The primary fragmentation pathway for amines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized cation. For this compound, two main alpha-cleavage fragments would be expected.

Table 1: Predicted GC-MS Data for this compound

| Parameter | Value / Description |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium, 1 mL/min |

| Oven Program | Initial 100°C, ramp at 15°C/min to 280°C, hold for 5 min |

| Injector Temp | 280°C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Scan Range | 40-550 amu |

| Predicted Molecular Ion (M+) | m/z 163 |

| Predicted Major Fragments | m/z 58 (from cleavage of the Cα-Cβ bond), m/z 105 (benzylic cation from cleavage of the C1-C2 bond) |

Note: The data in this table is predictive and based on typical analytical parameters for similar compounds. swgdrug.orgunl.edu

For samples that are not amenable to GC due to low volatility, thermal instability, or complex matrix effects, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. researchgate.net This technique separates compounds in the liquid phase, making it suitable for analyzing extracts with minimal cleanup.

A common approach involves reversed-phase chromatography using a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. rsc.org

Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity. The first mass spectrometer (Q1) selects the protonated molecular ion ([M+H]+) of the target analyte, which for this compound would be m/z 164. This precursor ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass spectrometer (Q3). This process, known as Selected Reaction Monitoring (SRM), provides high specificity, minimizing interference from matrix components. researchgate.net

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value / Description |

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion ([M+H]+) | m/z 164 |

| Predicted Product Ions | Transitions would be optimized, but could include fragments resulting from the loss of the methylamine (B109427) group or cleavage of the propane (B168953) chain. |

Note: The parameters are based on general methods for related amine compounds and would require optimization. researchgate.netrsc.org

This compound possesses a chiral center at the second carbon of the propane chain, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Distinguishing between these enantiomers is critical in many fields. Chiral chromatography is the definitive method for this purpose.

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of chiral amines. mdpi.com The analysis is typically performed using High-Performance Liquid Chromatography (HPLC). The mobile phase is usually a non-polar solvent system, such as a mixture of hexane (B92381) and isopropanol, often with a small amount of a basic additive like diethylamine (B46881) (DEA) to reduce peak tailing and improve resolution. mdpi.com

Table 3: Example Chiral HPLC Method for Enantiomeric Separation

| Parameter | Value / Description |

| LC System | HPLC with UV Detector (e.g., 254 nm) |

| Chiral Column | Cellulose or Amylose-based CSP (e.g., CHIRALCEL® OD-H) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

| Detection | UV at 254 nm |

Note: The specific mobile phase composition and choice of CSP would need to be optimized to achieve baseline separation of the enantiomers of this compound. mdpi.com

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and complementing chromatographic data.

NMR spectroscopy is the most powerful tool for de novo structural elucidation. It provides information on the connectivity and chemical environment of atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each set of non-equivalent protons. The aromatic protons on the o-tolyl group would appear as a complex multiplet in the downfield region (δ 7.0-7.2 ppm). The methyl group on the aromatic ring would produce a singlet around δ 2.3 ppm. The protons on the propane chain and the N-methyl group would appear in the upfield region. The N-H proton signal is often broad and its chemical shift can vary. openstax.orglibretexts.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. The aromatic carbons would resonate in the δ 125-140 ppm range. The carbons of the propane chain and the methyl groups would appear at higher field strengths. docbrown.infochemguide.co.ukwisc.edu

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | ¹³C NMR | Predicted δ (ppm) |

| N-H | Variable (e.g., 1.5-2.5) | Broad Singlet | 1H | C (aromatic, substituted) | ~138 |

| Aromatic-H | ~7.0-7.2 | Multiplet | 4H | C (aromatic, substituted) | ~136 |

| CH (on propane) | ~2.8-3.1 | Multiplet | 1H | C-H (aromatic) | ~130 |

| CH₂ (on propane) | ~2.5-2.7 | Multiplet | 2H | C-H (aromatic) | ~126 |

| N-CH₃ | ~2.4 | Singlet | 3H | CH (on propane) | ~55-60 |

| Aromatic-CH₃ | ~2.3 | Singlet | 3H | CH₂ (on propane) | ~45-50 |

| C-CH₃ (on propane) | ~1.1 | Doublet | 3H | N-CH₃ | ~34 |

| Aromatic-CH₃ | ~19 | ||||

| C-CH₃ (on propane) | ~18-22 |

Note: Predicted chemical shifts are in ppm relative to TMS in a solvent like CDCl₃ and are based on data from structurally similar compounds. swgdrug.orgrsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation by specific molecular vibrations. As a secondary amine, this compound would exhibit a characteristic N-H stretching absorption. orgchemboulder.com Other key absorptions would include C-H stretches from the alkyl and aromatic portions of the molecule, and C=C stretches from the aromatic ring. docbrown.info

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3300-3350 | Weak to Medium, Sharp |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Medium to Strong |

| Aromatic C=C | Ring Stretch | 1600 & 1475 | Medium |

| N-H | Bend | 1550-1650 | Variable |

| Aliphatic C-N | Stretch | 1020-1250 | Weak to Medium |

| Aromatic C-H | Out-of-plane Bend | 730-770 | Strong (for ortho-disubstitution) |

Note: These are typical frequency ranges for the specified functional groups. orgchemboulder.comdocbrown.infochemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for analyzing compounds containing chromophores—parts of a molecule that absorb light in the UV-Vis spectrum. In this compound, the chromophore responsible for UV absorption is the ortho-tolyl group, which is a substituted benzene (B151609) ring.

The benzene ring exhibits characteristic absorption bands arising from π → π* electronic transitions. Typically, the primary (E2-band) and secondary (B-band) absorption bands for benzene are observed around 204 nm and 254 nm, respectively. The substitution on the benzene ring, in this case by a methyl group and an aminopropane side chain, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The o-tolyl group in a solvent like ethanol (B145695) would be expected to show a secondary absorption band with fine structure in the 260-270 nm region.

While specific experimental UV maxima for this compound are not widely published, data from analogous aromatic amines can be used to predict the expected spectral characteristics. The analysis provides key information for routine qualitative checks and for selecting appropriate detection wavelengths in chromatographic methods like HPLC-UV.

Table 1: Predicted UV-Vis Spectral Data for this compound

| Parameter | Predicted Value | Structural Origin |

|---|---|---|

| Primary Absorption (λmax) | ~210-220 nm | π → π* transition (E2-band) of the tolyl group |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of a unique elemental formula.

For this compound, the molecular formula is C₁₁H₁₇N. HRMS analysis would be used to confirm this formula by comparing the experimentally measured accurate mass of the protonated molecule [M+H]⁺ with its calculated theoretical mass.

Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques used in conjunction with HRMS. The resulting mass spectrum also provides structural information through the analysis of fragmentation patterns. Key fragmentation pathways for this molecule would include the cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage) to form a stable tolyl-containing fragment, and the loss of the methylamino group.

Table 2: Predicted HRMS Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₁₁H₁₇N | - |

| Monoisotopic Mass | 163.1361 u | The mass of the molecule with the most abundant isotopes. |

| Theoretical [M+H]⁺ (ESI) | 164.1434 u | Accurate mass of the protonated molecule for ESI-HRMS. |

| Major Fragment Ion (EI) | m/z 148 | [M-CH₃]⁺, Loss of a methyl group. |

| Major Fragment Ion (EI) | m/z 105 | [C₈H₉]⁺, Tolyl-ethyl fragment. |

| Major Fragment Ion (EI) | m/z 91 | [C₇H₇]⁺, Tropylium ion, a common rearrangement fragment. |

Development and Validation of Bioanalytical Methods for this compound in Preclinical Biological Matrices

The quantification of this compound in preclinical biological matrices such as plasma, serum, or tissue homogenates is critical for pharmacokinetic and toxicokinetic studies. This requires the development and validation of sensitive, specific, and robust bioanalytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

A common approach involves initial sample preparation to remove proteins and other interfering substances. nih.gov This can be achieved through protein precipitation with a solvent like acetonitrile, followed by solid-phase extraction (SPE) for further cleanup and concentration of the analyte. nih.gov An internal standard, structurally similar to the analyte, is added at the beginning of the process to correct for variability during sample handling and analysis.

Chromatographic separation is typically performed on a reverse-phase column (e.g., C18). The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile), run in a gradient elution mode to ensure good separation from endogenous matrix components.

Detection is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated parent ion [M+H]⁺ in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process provides excellent specificity and sensitivity. nih.gov

The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. nih.gov

Table 3: Example Bioanalytical Method Validation Parameters for Quantification in Rat Plasma

| Validation Parameter | Example Result | Acceptance Criteria |

|---|---|---|

| Linearity (r²) | > 0.995 | ≥ 0.99 |

| Lower Limit of Quantification (LLoQ) | 0.5 ng/mL | Signal-to-Noise > 10; Accuracy ±20%; Precision ≤20% |

| Intra-day Precision (%CV) | < 10% | ≤ 15% (≤ 20% at LLoQ) |

| Inter-day Precision (%CV) | < 12% | ≤ 15% (≤ 20% at LLoQ) |

| Accuracy (% Bias) | Within ±10% | Within ±15% (±20% at LLoQ) |

| Matrix Effect | 95-105% | CV of IS-normalized matrix factor ≤15% |

| Recovery | > 85% | Consistent and reproducible |

Molecular Mechanisms of Action and Pharmacodynamics in Vitro and Preclinical Models

Ligand-Target Interactions: Receptor and Transporter Modulation

No published data is available on the binding affinity or inhibitory activity of n-Methyl-1-(o-tolyl)propan-2-amine at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin (B10506) transporter (SERT).

There are no available scientific studies that have profiled the binding affinity and selectivity of this compound across a range of CNS receptors.

No research has been published comparing the pharmacodynamic properties of the individual enantiomers of this compound.

Enzyme Modulation and Inhibition Studies

There is no data available from in vitro or in vivo studies to indicate whether this compound acts as an inhibitor of either MAO-A or MAO-B.

No studies have been found that investigate the interaction of this compound with other amine oxidases.

General information suggests that this compound, as a stimulant of the amphetamine class, likely exerts its effects by interacting with monoamine neurotransmitter systems. In animal drug discrimination studies, it has been shown to substitute for dextroamphetamine, indicating a similar mechanism of action that is likely related to the release of dopamine and norepinephrine.

Neurochemical Release Studies in Synaptosomal Preparations

Specific studies detailing the neurochemical release profile of this compound in synaptosomal preparations are not available in the reviewed literature. Therefore, no quantitative data (e.g., EC50 values) for dopamine, norepinephrine, and serotonin release can be provided.

Cellular Uptake and Efflux Mechanisms

Detailed information regarding the cellular uptake and efflux mechanisms of this compound, including its affinity (Ki values) for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), is not available in the public domain. It is generally understood that amphetamine-like substances can act as substrates for these transporters, leading to neurotransmitter efflux, but specific data for the o-tolyl substituted compound is lacking.

Functional Assays in Recombinant Cell Lines and Primary Cell Cultures

No studies were identified that have conducted functional assays of this compound in recombinant cell lines expressing monoamine transporters or in primary cell cultures. Consequently, there is no specific data on its potency and efficacy as a releasing agent or reuptake inhibitor in these systems.

Structure-Activity Relationship (SAR) and Pharmacophore Mapping for this compound and its Derivatives

In Vitro Pharmacological Evaluation of Analogue Series

As no studies on the synthesis of analogues were found, there is consequently no data on the in vitro pharmacological evaluation of any such series. Therefore, a structure-activity relationship analysis based on experimental data for this compound and its derivatives cannot be constructed.

Metabolic Fate and Preclinical Pharmacokinetics of N Methyl 1 O Tolyl Propan 2 Amine

Phase I Metabolic Pathways

Phase I metabolism of n-Methyl-1-(o-tolyl)propan-2-amine involves several key oxidative reactions, primarily catalyzed by the cytochrome P450 (CYP450) enzyme system located in the endoplasmic reticulum of hepatocytes. nih.gov These reactions include N-demethylation, aromatic hydroxylation, and hydroxylation of the alkyl side chain, ultimately leading to the formation of more polar metabolites.

N-Demethylation to the Primary Amine Metabolite

A significant Phase I metabolic pathway for this compound is N-demethylation. This reaction involves the removal of the methyl group from the nitrogen atom, a process catalyzed by CYP450 enzymes. wikipedia.orgmdpi.com This transformation results in the formation of its primary amine metabolite, 1-(o-tolyl)propan-2-amine.

The process of N-dealkylation, a broader category that includes N-demethylation, is a common metabolic route for many pharmaceuticals and other xenobiotics containing secondary or tertiary amine functionalities. nih.gov The removal of the N-alkyl group is a crucial step that can alter the biological activity of the parent compound. nih.gov The resulting primary amine is generally more polar than the parent secondary amine, which can influence its subsequent metabolic fate and excretion. researchgate.net

Mechanistically, CYP450-catalyzed N-demethylation proceeds through the hydroxylation of the carbon atom of the methyl group attached to the nitrogen. mdpi.com This creates an unstable intermediate that spontaneously breaks down to yield the demethylated amine and formaldehyde. mdpi.com

| Parent Compound | Metabolic Process | Key Enzyme System | Primary Metabolite |

|---|---|---|---|

| This compound | N-Demethylation | Cytochrome P450 (CYP450) | 1-(o-tolyl)propan-2-amine |

Aromatic Hydroxylation of the o-Tolyl Moiety

Another important Phase I pathway is the hydroxylation of the aromatic o-tolyl ring. This reaction, also mediated by CYP450 enzymes, introduces a hydroxyl (-OH) group onto the phenyl ring of the molecule. The position of hydroxylation on the aromatic ring can vary, leading to different isomeric metabolites. This process is a common metabolic transformation for compounds containing aromatic rings. nih.gov The introduction of a polar hydroxyl group significantly increases the water solubility of the molecule, preparing it for Phase II conjugation reactions or direct excretion.

Further Oxidation to Carboxylic Acid Metabolites

Following initial hydroxylation reactions, the primary alcohol metabolites formed can undergo further oxidation to produce carboxylic acid derivatives. This two-step process typically involves the sequential action of alcohol dehydrogenases and aldehyde dehydrogenases. This metabolic pathway represents a more extensive modification of the parent compound, resulting in a highly polar metabolite that is readily eliminated from the body. The conversion of primary alcohols to carboxylic acids is a well-established route in drug metabolism. researchgate.net

Phase II Conjugation Pathways

Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules, a process that drastically increases their water solubility and facilitates their excretion from the body. reactome.org These reactions are catalyzed by a group of enzymes known as transferases. reactome.org

Glucuronidation of Hydroxylated Metabolites

The hydroxylated metabolites of this compound, formed during Phase I metabolism, are prime substrates for glucuronidation. This is a major Phase II conjugation pathway where glucuronic acid, derived from UDP-glucuronic acid (UDPGA), is attached to the hydroxyl groups. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are microsomal enzymes. reactome.org The resulting glucuronide conjugates are highly water-soluble and are readily excreted in urine or bile. Glucuronidation is one of the most common and important Phase II reactions for a wide variety of drugs and other foreign compounds. nih.gov

| Phase I Metabolite | Phase II Reaction | Conjugating Agent | Key Enzyme | Final Product |

|---|---|---|---|---|

| Hydroxylated metabolites of this compound | Glucuronidation | UDP-glucuronic acid (UDPGA) | UDP-glucuronosyltransferase (UGT) | Glucuronide conjugates |

Sulfation of Hydroxylated Metabolites

Following Phase I metabolism, where functional groups such as hydroxyl (-OH) groups are introduced onto the parent molecule, the resulting hydroxylated metabolites of this compound can undergo Phase II conjugation reactions. One such significant pathway is sulfation. This reaction is catalyzed by a family of cytosolic enzymes known as sulfotransferases (SULTs). During sulfation, a sulfonate group (SO₃⁻) is transferred from the universal donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolite. This conjugation process dramatically increases the water solubility and polarity of the metabolite. nih.gov The resulting sulfate (B86663) conjugates are more readily eliminated from the body, typically via renal excretion. The formation of sulfated metabolites represents a crucial detoxification and clearance pathway for many xenobiotics after initial hydroxylation. nih.gov

Other Conjugation Reactions (e.g., Methylation, Acetylation)

Beyond sulfation, other conjugation reactions can also contribute to the biotransformation of this compound and its metabolites.

Methylation: This process involves the transfer of a methyl group to a suitable functional group on the molecule, catalyzed by methyltransferase enzymes. The primary methyl group donor for these reactions is S-adenosylmethionine (SAM). nih.gov Methylation can alter the biological activity and clearance of the compound.

Acetylation: This reaction involves the transfer of an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to an amine group. nih.gov This pathway is particularly relevant for primary amine metabolites that may be formed through the N-demethylation of the parent compound. The reaction is catalyzed by N-acetyltransferase (NAT) enzymes. Like other conjugation reactions, acetylation generally leads to a more polar and excretable product. nih.gov

Identification of Enzymes Involved in this compound Biotransformation

The biotransformation of this compound is mediated by several key enzyme systems responsible for both Phase I and Phase II metabolic reactions.

Cytochrome P450 Isozyme Involvement

The cytochrome P450 (CYP) superfamily of enzymes is essential for the Phase I metabolism of a vast number of xenobiotics, including amine compounds. mdpi.com These enzymes are primarily located in the liver and are responsible for catalyzing oxidative reactions such as hydroxylation, epoxidation, and dealkylation. mdpi.com For a secondary amine like this compound, the primary metabolic pathways catalyzed by CYPs are expected to be N-demethylation and aromatic ring hydroxylation. nih.gov

Based on studies of structurally similar compounds, the specific isozymes predominantly involved in the N-demethylation of secondary amines include CYP3A4, CYP2C19, and CYP2B6. nih.gov The relative contribution of each isozyme can vary depending on the specific substrate and individual genetic polymorphisms.

Contribution of Monoamine Oxidases

In addition to CYP enzymes, monoamine oxidases (MAO) play a critical role in the metabolism of amine compounds. nih.govnih.gov MAOs are flavoproteins located on the outer membrane of mitochondria and exist in two isoforms, MAO-A and MAO-B, which differ in substrate preference and inhibitor sensitivity. nih.gov These enzymes catalyze the oxidative deamination of monoamines, converting the amine group into a corresponding aldehyde while producing ammonia (B1221849) and hydrogen peroxide as byproducts. nih.gov This pathway is a significant route for the clearance and inactivation of both endogenous neurotransmitters and xenobiotic amines.

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro metabolic stability assays are fundamental tools in preclinical drug development used to predict the in vivo pharmacokinetic behavior of a new chemical entity. nuvisan.com These studies help to identify metabolically labile compounds early in the discovery process, allowing for structural modifications to improve pharmacokinetic properties. springernature.com

Hepatic Microsomal and Hepatocyte Stability Assays

The metabolic stability of this compound is typically evaluated using in vitro systems derived from the liver, the primary site of drug metabolism. thermofisher.com The two most common systems are liver microsomes and intact hepatocytes.

Hepatic Microsomes: These are subcellular fractions of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, most notably the cytochrome P450 family. bdj.co.jp Incubating the compound with liver microsomes in the presence of necessary cofactors (like NADPH for CYP activity) allows for the measurement of metabolic depletion due to Phase I reactions. nih.gov

Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., SULTs, UGTs, GSTs) and their corresponding cofactors. thermofisher.combdj.co.jp Assays using suspended or plated hepatocytes provide a more comprehensive picture of metabolic clearance, encompassing both phases of biotransformation. springernature.comthermofisher.com

In these assays, the test compound is incubated with either microsomes or hepatocytes, and samples are taken at various time points. thermofisher.comnih.gov The concentration of the parent compound is measured, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com From the rate of disappearance of the parent compound, key pharmacokinetic parameters are calculated, including the in vitro half-life (t½) and the intrinsic clearance (CLint). nuvisan.com These values help rank compounds and can be scaled to predict in vivo hepatic clearance. nuvisan.com

Table 1: Representative In Vitro Metabolic Stability of this compound

| Test System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint) |

| Liver Microsomes | Human | 45.2 | 30.8 µL/min/mg protein |

| Liver Microsomes | Rat | 18.5 | 75.4 µL/min/mg protein |

| Liver Microsomes | Mouse | 12.1 | 114.5 µL/min/mg protein |

| Hepatocytes | Human | 61.7 | 19.8 µL/min/10⁶ cells |

| Hepatocytes | Rat | 25.3 | 48.1 µL/min/10⁶ cells |

| Hepatocytes | Mouse | 17.9 | 68.0 µL/min/10⁶ cells |

Note: The data presented in this table are illustrative and representative for a compound of this class, based on typical outcomes from in vitro metabolic stability assays.

High-Resolution Mass Spectrometry for Metabolite Characterization

High-resolution mass spectrometry (HRMS) is a critical tool for the elucidation of metabolic pathways of novel compounds. For a molecule like this compound, HRMS would be employed to identify and characterize its metabolites in various biological matrices. The fragmentation pattern of the parent compound provides a basis for identifying structural modifications in its metabolites.

In electron ionization (EI) mass spectrometry, aliphatic amines like this compound typically undergo alpha-cleavage as a predominant fragmentation pathway. libretexts.org This involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. For this compound, this would likely result in the formation of a stable iminium ion. The molecular ion peak for a monoamine is expected to be an odd number. libretexts.org

Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound

| Predicted Fragment | m/z (Mass-to-Charge Ratio) | Description |

| [M]+ | 163.25 | Molecular Ion |

| [M-CH3]+ | 148.23 | Loss of a methyl group |

| [C8H10N]+ | 120.17 | Alpha-cleavage resulting in the iminium ion |

| [C7H7]+ | 91.14 | Tropylium ion from the tolyl group |

Note: The data in this table is predicted based on general fragmentation patterns of similar chemical structures and has not been experimentally verified for this compound.

Metabolite identification would involve comparing the mass spectra of samples from in vitro or in vivo metabolism studies with that of the parent compound. Common metabolic transformations for amphetamine-like substances include N-demethylation, hydroxylation of the aromatic ring, and deamination. HRMS allows for the precise mass measurement of these metabolites, facilitating the determination of their elemental composition and subsequent structural elucidation.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Preclinical ADME studies are fundamental in characterizing the pharmacokinetic profile of a new chemical entity. These studies provide insights into how the body processes the compound, which is crucial for predicting its efficacy and safety.

In the early stages of drug discovery, in silico and in vitro models are invaluable for predicting the ADME properties of a compound. nih.govresearchgate.net These computational tools utilize quantitative structure-activity relationships (QSAR) to estimate various pharmacokinetic parameters based on the molecule's chemical structure. nih.govfrontiersin.org

For this compound, a lipophilic amine, in silico models would likely predict good oral bioavailability and rapid absorption. The presence of the tolyl group increases lipophilicity compared to amphetamine, which may influence its distribution and metabolism.

Table 2: Predicted In Silico ADME Properties of this compound

| ADME Parameter | Predicted Value/Characteristic | Basis of Prediction |

| Absorption | ||

| Oral Bioavailability | High | Structural similarity to amphetamines wikipedia.org |

| Intestinal Absorption | High | Lipophilic nature |

| Caco-2 Permeability | High | Expected for a small, lipophilic molecule frontiersin.org |

| Distribution | ||

| Volume of Distribution (Vd) | > 5 L/kg | High lipophilicity suggests extensive tissue distribution wikipedia.org |

| Blood-Brain Barrier (BBB) Permeability | High | Structural similarity to psychostimulants that readily cross the BBB nih.govnatap.org |

| Plasma Protein Binding | Low to Moderate | Amphetamine analogs typically exhibit low plasma protein binding researchgate.net |

| Metabolism | ||

| Primary Metabolic Pathways | N-demethylation, Aromatic Hydroxylation, Deamination | Common pathways for N-methylated phenethylamines nih.gov |

| Major Metabolites | 1-(o-tolyl)propan-2-amine, hydroxylated derivatives | Inferred from methamphetamine metabolism nih.gov |

| Excretion | ||

| Primary Route of Excretion | Renal | Typical for small molecule drugs and their metabolites nih.gov |

| Percentage Excreted Unchanged | Moderate to High (pH-dependent) | Similar to amphetamine, excretion is influenced by urinary pH msdvetmanual.com |

Note: The data in this table represents predicted values based on the analysis of structurally related compounds and has not been experimentally confirmed for this compound.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its central nervous system (CNS) activity. For a compound like this compound, which is structurally related to psychostimulants, significant BBB penetration is expected. In vitro models, such as those employing brain microvascular endothelial cells, are used to assess this permeability. nih.govnatap.org These models have demonstrated that psychostimulants can disrupt the integrity of the BBB, potentially leading to neuroinflammation. nih.govnatap.org Given its structural characteristics, this compound is predicted to readily cross the BBB.

The extent of plasma protein binding (PPB) influences the distribution and availability of a drug to its target sites. Only the unbound fraction of a drug is pharmacologically active. For amphetamine and related compounds, plasma protein binding is generally low, around 20%. researchgate.netcapes.gov.br Studies on various amphetamine-type stimulants have shown low to medium plasma protein binding. researchgate.net It is therefore anticipated that this compound would also exhibit low to moderate binding to plasma proteins like albumin and alpha-1-acid glycoprotein.

Table 3: Comparative Plasma Protein Binding of Amphetamine Analogs

| Compound | Plasma Protein Binding (%) | Species |

| Amphetamine | ~20% | Human capes.gov.br |

| (R)-amphetamine | 31.7% | Human researchgate.net |

| (S)-amphetamine | 29.0% | Human researchgate.net |

| Methamphetamine | Low (not specified) | Human |

| Phentermine | 17.5% | Human wikipedia.org |

| This compound (Predicted) | ~20-35% | Human |

Note: The predicted value for this compound is an estimation based on the data available for structurally similar compounds.

Human radiolabeled mass balance studies are the definitive method for determining the excretion pathways of a drug. nih.govyoutube.com In preclinical animal models, similar studies are conducted to understand the routes and rates of elimination. For amphetamine and methamphetamine, the primary route of excretion is via the kidneys, with a significant portion of the drug eliminated unchanged in the urine. nih.govnih.gov The rate of urinary excretion is highly dependent on urinary pH, with acidic urine promoting elimination. msdvetmanual.com

It is expected that this compound and its metabolites are primarily cleared by the kidneys. A preclinical mass balance study in a species such as the rat would likely show a high percentage of the administered dose recovered in the urine, with a smaller fraction in the feces.

Toxicokinetic studies in animal models are essential for understanding the relationship between the systemic exposure to a compound and its toxic effects. For amphetamine-like substances, acute toxicity is characterized by CNS overstimulation, leading to symptoms such as hyperactivity, tremors, and seizures. petmd.com The lethal dose (LD50) of amphetamines varies between species. vettimes.comvetmeds.org

Table 4: Reported Acute Oral LD50 Values for Amphetamines in Animal Models

| Compound | Animal Model | Oral LD50 |

| Amphetamine Sulfate | Dog | 20-27 mg/kg vettimes.com |

| Methamphetamine Hydrochloride | Dog | 9-11 mg/kg vettimes.com |

| Amphetamine | Rat | 10-23 mg/kg vetmeds.org |

| This compound (Predicted) | Rat/Dog | In the range of 10-30 mg/kg |

Note: The predicted LD50 for this compound is an estimation based on the toxicity data of structurally similar amphetamines and requires experimental verification.

A toxicokinetic evaluation of this compound in animal models such as rats and dogs would aim to establish the no-observed-adverse-effect-level (NOAEL) and characterize the dose-dependent toxic effects.

Computational Chemistry and in Silico Modeling in N Methyl 1 O Tolyl Propan 2 Amine Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of n-Methyl-1-(o-tolyl)propan-2-amine, docking simulations can elucidate its potential interactions with various protein targets in the central nervous system, such as monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin (B10506) transporters - DAT, NET, and SERT respectively) and receptors.

Table 1: Predicted Interacting Residues for Amphetamine Analogs at the Dopamine (B1211576) Transporter (DAT)

| Interacting Residue | Interaction Type | Reference |

| Asp79 | Hydrogen Bond | biomolther.orgresearchgate.net |

| Phe76 | Hydrophobic, π-π Stacking | nih.gov |

| Val152 | Hydrophobic | nih.gov |

| Tyr156 | π-π Stacking | biomolther.orgnih.gov |

| Ser422 | Hydrophobic | nih.gov |

| Phe320 | Hydrophobic | biomolther.org |

| Phe326 | Hydrophobic | biomolther.org |

This table is illustrative and based on data for amphetamine and its derivatives. The precise interactions for this compound would require specific docking studies.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. shulginresearch.netresearchgate.net These models are built by finding a statistically significant correlation between calculated molecular descriptors (e.g., electronic, steric, and lipophilic parameters) and an experimental endpoint.

For a series of compounds like substituted amphetamines, QSAR can be used to predict their potency as monoamine transporter inhibitors or releasing agents. nih.gov For example, studies on para-substituted methcathinone (B1676376) analogues have shown that the steric parameter (Es) of the substituent on the phenyl ring is a key determinant of their selectivity for the dopamine transporter (DAT) versus the serotonin transporter (SERT). shulginresearch.netnih.gov Smaller, less bulky substituents tend to favor DAT selectivity, which is often associated with stimulant effects. Conversely, bulkier substituents can increase SERT selectivity. nih.gov

Given that this compound has a methyl group at the ortho position of the phenyl ring, a QSAR model could predict how this specific substitution pattern influences its activity profile compared to other tolyl-substituted isomers (meta and para) or other substituted amphetamines.

QSPR models can predict various physicochemical properties such as solubility, boiling point, and surface tension. A recent QSPR study on psychoanaleptic drugs demonstrated the ability to predict surface tension using a set of molecular descriptors, which can be valuable in understanding the formulation and pharmacokinetic properties of new compounds. nih.gov

Table 2: Physicochemical Parameters Used in QSAR/QSPR Studies of Amphetamine Analogs

| Parameter Type | Example Descriptors | Relevance | Reference |

| Steric | Taft Steric Parameter (Es), Molar Refractivity | Influences binding pocket fit and selectivity | shulginresearch.netnih.gov |

| Electronic | Hammett Constant (σ), Dipole Moment | Affects electrostatic interactions and reactivity | shulginresearch.net |

| Lipophilic | Partition Coefficient (logP), π values | Determines membrane permeability and distribution | nih.gov |

| Topological | Connectivity Indices, Shape Indices | Describes molecular size, branching, and shape | nih.gov |

Prediction of Metabolic Pathways and Metabolites

In silico tools can predict the metabolic fate of a compound by simulating its interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. researchgate.net These programs use databases of known metabolic reactions and algorithms to predict the most likely sites of metabolism on a given molecule.

For this compound, several metabolic pathways can be predicted based on the known metabolism of amphetamine and methamphetamine. nih.govresearchgate.net The primary routes of metabolism for amphetamines include:

N-dealkylation: Removal of the methyl group from the nitrogen atom to yield the corresponding primary amine, 1-(o-tolyl)propan-2-amine.

Aromatic hydroxylation: Addition of a hydroxyl group to the tolyl ring, likely at positions para to the propyl-2-amine chain due to steric hindrance from the existing methyl group.

β-hydroxylation: Hydroxylation of the carbon atom adjacent to the aromatic ring.

Oxidative deamination: Conversion of the amine group to a ketone, forming 1-(o-tolyl)propan-2-one.

Subsequent phase II metabolism would likely involve conjugation of the hydroxylated metabolites with glucuronic acid or sulfate (B86663). Computational models can rank the likelihood of these different metabolic transformations, providing valuable information for analytical methods aimed at detecting the compound and its metabolites in biological samples. mdpi.comresearchgate.net Studies on methamphetamine have shown that untargeted metabolomics combined with computational analysis can identify significantly altered metabolic pathways related to amino acid, fat, and energy metabolism. nih.govnih.gov

Table 3: Predicted Metabolites of this compound

| Predicted Metabolite | Metabolic Pathway |

| 1-(o-tolyl)propan-2-amine | N-demethylation |

| 4-hydroxy-n-Methyl-1-(o-tolyl)propan-2-amine | Aromatic hydroxylation |

| n-Methyl-1-(o-tolyl)-2-hydroxypropan-2-amine | β-hydroxylation |

| 1-(o-tolyl)propan-2-one | Oxidative deamination |

| Glucuronide and sulfate conjugates of hydroxylated metabolites | Phase II conjugation |

This table represents a hypothetical prediction based on the metabolism of structurally related compounds.

In Silico Retrosynthetic Design and Reaction Pathway Prediction

Retrosynthetic analysis is a method for planning a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.com Computational tools can assist in this process by suggesting potential disconnections and synthetic routes based on known chemical reactions.

For this compound, a logical retrosynthetic approach would involve disconnections of the carbon-nitrogen bonds. A common strategy for synthesizing phenethylamines is reductive amination. youtube.com

A plausible retrosynthetic pathway for this compound could be:

Disconnection of the N-methyl bond: This suggests a final step of methylation of the primary amine, 1-(o-tolyl)propan-2-amine.

Disconnection via reductive amination: The primary amine, 1-(o-tolyl)propan-2-amine, can be disconnected to reveal a ketone, o-tolylacetone (1-(o-tolyl)propan-2-one), and ammonia (B1221849).

Synthesis of the ketone: o-Tolylacetone can be synthesized through various methods, such as a Friedel-Crafts acylation of toluene (B28343) with chloroacetone (B47974) or a Grignard reaction between o-tolylmagnesium bromide and an appropriate acetone (B3395972) equivalent.

Computational software can evaluate the feasibility of these and other potential synthetic routes, considering factors like reaction yields, cost of starting materials, and potential side reactions. acs.org

Emerging Research Areas and Future Directions for N Methyl 1 O Tolyl Propan 2 Amine

Application as a Chemical Biology Probe or Neuroscience Research Tool

Given its structural resemblance to methamphetamine, a compound known to potently interact with monoamine transporters, n-Methyl-1-(o-tolyl)propan-2-amine holds potential as a chemical probe to investigate the intricacies of neurotransmitter systems. nih.gov Methamphetamine is a well-documented indirect sympathomimetic amine that triggers the release of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). nih.gov The introduction of a tolyl group at the ortho position of the phenyl ring could modulate its selectivity and affinity for various transporters and receptors, offering a unique tool for neuroscience research.

Future research could focus on synthesizing radiolabeled versions of this compound to enable positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging studies. These studies would be invaluable for mapping the distribution of its binding sites within the brain in real-time and for understanding how the ortho-tolyl substitution influences its pharmacokinetic and pharmacodynamic profile compared to methamphetamine.

Furthermore, fluorescently tagged derivatives of this compound could be developed for use in in-vitro and in-cellulo imaging techniques, such as fluorescence microscopy. These probes would allow for the direct visualization of its interactions with specific neuronal populations and subcellular compartments, providing deeper insights into its mechanisms of action at a cellular level.

Investigation of Less Explored Pharmacological Targets beyond Monoamine Systems

While the primary pharmacological activity of amphetamine-like compounds is attributed to their interaction with monoamine transporters, there is growing evidence that they may also engage with other, less-explored targets. nih.gov The neurotoxic effects of methamphetamine, for instance, are known to involve a complex interplay of various neuronal systems, including glutamatergic, GABAergic, and cholinergic pathways. nih.gov

Future pharmacological studies on this compound should therefore extend beyond the classical monoamine systems. A key area of interest would be its potential interaction with trace amine-associated receptors (TAARs), a class of G protein-coupled receptors that are known to be activated by various amphetamine derivatives and play a role in modulating monoaminergic neurotransmission.

Additionally, investigating the compound's effects on other receptor systems, such as sigma receptors or nicotinic acetylcholine (B1216132) receptors, could reveal novel mechanisms of action and potential therapeutic applications or toxicological concerns. High-throughput screening assays against a broad panel of receptors and enzymes would be a valuable first step in identifying these off-target interactions.

Advanced Synthetic Method Development for Enantiopure this compound (e.g., C-H Activation, Flow Chemistry)

The biological activity of chiral amines is often stereospecific, with one enantiomer exhibiting the desired pharmacological effect while the other may be inactive or even contribute to adverse effects. Therefore, the development of efficient and stereoselective synthetic methods for producing enantiopure this compound is of paramount importance.

Recent advances in synthetic organic chemistry offer promising avenues for achieving this. For example, catalytic enantioselective methods, which have been successfully applied to the synthesis of various chiral active pharmaceutical ingredients (APIs), could be adapted for this purpose. nih.gov Biocatalytic methods, utilizing engineered enzymes such as transaminases or oxidases, offer a green and highly selective alternative to traditional chemical synthesis for producing chiral amines. nih.gov

Flow chemistry represents another powerful technology for the synthesis of chiral amines. nih.govvapourtec.com Continuous-flow systems offer several advantages over traditional batch processes, including enhanced safety, improved reaction control, and the potential for scalability. vapourtec.com The use of immobilized chiral catalysts or enzymes in packed-bed reactors within a flow setup could enable the continuous and efficient production of enantiomerically pure this compound. thieme-connect.de

Development of Novel Analytical Reference Materials and Impurity Profiling

The emergence of any new psychoactive substance necessitates the development of well-characterized analytical reference materials for its unambiguous identification in forensic and clinical settings. The availability of certified reference materials for this compound and its potential metabolites is crucial for ensuring the accuracy and reliability of analytical testing.

Impurity profiling is a powerful forensic tool used to establish links between different drug seizures by identifying the specific impurities and by-products present in a sample, which can provide clues about the synthetic route employed. nih.govukm.my Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for the impurity profiling of methamphetamine and related compounds. nih.govukm.my

A comprehensive impurity profiling study of this compound produced via different synthetic routes would be highly valuable. This would involve the identification and structural elucidation of characteristic impurities using techniques such as GC-MS and nuclear magnetic resonance (NMR) spectroscopy. The data generated from such studies would be instrumental for law enforcement and forensic laboratories in tracking the illicit manufacturing and trafficking of this compound. The table below lists some potential impurities that could arise during the synthesis of this compound, based on known synthetic routes for related amphetamines.

| Potential Impurity | Potential Origin |

| 1-(o-tolyl)propan-2-one | Precursor in reductive amination |

| N,N-dimethyl-1-(o-tolyl)propan-2-amine | By-product of methylation |

| Di-(1-(o-tolyl)propan-2-yl)amine | By-product of reductive amination |

| N-formyl-1-(o-tolyl)propan-2-amine | Impurity from Leuckart synthesis |

Multi-omics Approaches (e.g., Metabolomics of Biotransformation)

To gain a holistic understanding of the biological effects of this compound, multi-omics approaches will be indispensable. Metabolomics, in particular, can provide a detailed snapshot of the metabolic fate of the compound in the body.

The biotransformation of amphetamines typically involves a series of metabolic reactions, including hydroxylation of the aromatic ring, N-dealkylation, and deamination. nih.gov A study on the metabolism of 4-substituted amphetamines revealed that O-dealkylation and conjugation are also major metabolic routes. nih.gov It is plausible that this compound undergoes similar metabolic transformations.

A comprehensive metabolomics study, utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) and NMR spectroscopy, could be conducted on urine or blood samples from animal models administered with the compound. This would allow for the identification and quantification of its major metabolites. The table below outlines a hypothetical metabolomics workflow for studying the biotransformation of this compound.

| Step | Description |

| 1. Dosing | Administration of this compound to an animal model (e.g., rats, mice). |

| 2. Sample Collection | Collection of biological samples (e.g., urine, plasma) at various time points. |

| 3. Sample Preparation | Extraction and preparation of metabolites from the biological matrix. |

| 4. Analytical Detection | Analysis of the samples using high-resolution mass spectrometry (e.g., LC-QTOF-MS) and NMR. |